cis-3-Hydroxydodec-9-enoc acid
Description
Contextualizing cis-3-Hydroxydodec-9-enoic Acid within Hydroxylated Fatty Acid Research
Hydroxylated fatty acids (HFAs) are fatty acids containing one or more hydroxyl groups along their carbon chain. This hydroxylation imparts distinct chemical and physical properties compared to their non-hydroxylated counterparts, including increased polarity. hmdb.ca HFAs are crucial components of cellular structures and are involved in processes like moderating membrane fluidity and cell signaling. echemi.com Research into HFAs is a dynamic field, with studies often focusing on their roles in both health and disease.
Cis-3-Hydroxydodec-9-enoic acid is a monounsaturated fatty acid with a 12-carbon chain, a hydroxyl group at the third carbon (C-3), and a cis-double bond between the ninth and tenth carbons (C-9). Its formal chemical name is (9Z)-3-hydroxydodec-9-enoic acid. While direct research on this specific molecule is still in its early stages, its structural features place it firmly within the class of 3-hydroxylated fatty acids (3-OHFAs), a well-studied group of HFAs.
Significance of 3-Hydroxylated Fatty Acids (3-OHFAs) in Biological and Chemical Systems
3-Hydroxylated fatty acids are key intermediates in fatty acid metabolism. hmdb.ca In bacteria, they are integral components of lipopolysaccharides (LPS), which form the outer membrane of Gram-negative bacteria. hmdb.ca In various organisms, including animals, 3-OHFAs are involved in the beta-oxidation of fatty acids. hmdb.ca
The presence and concentration of specific 3-OHFAs can serve as biomarkers for certain metabolic conditions and diseases. For instance, the accumulation of certain 3-hydroxy fatty acids can indicate disorders related to fatty acid oxidation. researchgate.net Furthermore, some 3-OHFAs have been shown to possess biological activities of their own, including roles in cell signaling and modulating inflammatory responses. hmdb.ca The general role of acylcarnitines, including esters of 3-OHFAs, is to transport acyl-groups into the mitochondria for beta-oxidation, the process of breaking them down for energy. hmdb.ca
Structural Characteristics and Stereochemical Considerations Relevant to Research
The structure of cis-3-Hydroxydodec-9-enoic acid is defined by several key features that influence its chemical behavior and potential biological function:
A 12-carbon backbone (dodecenoic acid): This places it in the category of medium-chain fatty acids.
A hydroxyl group at the C-3 position: This functional group is a key site for biochemical reactions and influences the molecule's polarity.
A cis-double bond at the C-9 position: The cis configuration introduces a kink in the fatty acid chain, affecting its packing in biological membranes and its interaction with enzymes.
Stereochemistry at the C-3 position: The carbon bearing the hydroxyl group is chiral, meaning it can exist in two different spatial arrangements (R and S enantiomers). This stereochemistry is crucial in biological systems, as enzymes are often specific for one enantiomer over the other.
The precise stereochemistry of naturally occurring or synthetically produced cis-3-Hydroxydodec-9-enoic acid is a critical aspect of research, as it can determine its metabolic fate and biological activity.
Overview of Research Trajectories for cis-3-Hydroxydodec-9-enoic Acid and Related Dodecenoic Acids
Current research involving cis-3-Hydroxydodec-9-enoic acid is limited, with much of the available information coming from its identification as a component of more complex lipids, such as acylcarnitines. The Human Metabolome Database lists (9Z)-3-Hydroxydodecenoylcarnitine, an ester of cis-3-Hydroxydodec-9-enoic acid, as a known metabolite. hmdb.ca This suggests that the free acid is likely an intermediate in cellular metabolism.
Research on related dodecenoic acids is more extensive. For example, studies on other hydroxylated dodecenoic acids have explored their potential as anti-inflammatory and antimicrobial agents. ontosight.ai The synthesis and metabolism of compounds like 6-hydroxydodec-3-cis-enoic acid have been investigated, providing a framework for understanding the biochemical pathways that may involve cis-3-Hydroxydodec-9-enoic acid. nih.gov Future research will likely focus on the specific synthesis, isolation, and characterization of cis-3-Hydroxydodec-9-enoic acid to elucidate its precise biological roles.
Structure
3D Structure
Properties
IUPAC Name |
(Z)-3-hydroxydodec-9-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-2-3-4-5-6-7-8-9-11(13)10-12(14)15/h3-4,11,13H,2,5-10H2,1H3,(H,14,15)/b4-3- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJPBTMMYNXAAP-ARJAWSKDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCCCCC(CC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\CCCCCC(CC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Distribution of Cis 3 Hydroxydodec 9 Enoc Acid and Analogs
Identification in Biological Organisms and Systems
The identification of cis-3-Hydroxydodec-9-enoic acid and its related analogs in various biological systems has been crucial in understanding their physiological and ecological significance.
Cis-3-Hydroxydodec-9-enoic acid is recognized as an intermediate in fatty acid metabolism. Specifically, it is an intermediate in the β-oxidation of unsaturated fatty acids. During the breakdown of fatty acids for energy, this compound is formed, although it typically does not accumulate to high concentrations under normal physiological conditions. Its presence is often an indicator of the metabolic status and the extent of lipid oxidation within an organism. researchgate.net
3-hydroxy fatty acids are notable components of some bacterial lipids. gerli.com They are particularly significant as structural components of the endotoxin (B1171834) (lipopolysaccharide or LPS) characteristic of Gram-negative bacteria. gerli.com This has led to their use as biomarkers for quantifying the presence of these bacteria in various environments, such as atmospheric aerosols. gerli.com
One of the well-documented sources of 3-hydroxydodecenoic acid is the bacterium Pseudomonas aeruginosa. This opportunistic human pathogen produces a variety of signaling molecules, including those derived from fatty acids, to regulate its virulence and biofilm formation. Research has shown that P. aeruginosa synthesizes and releases 3-hydroxy fatty acids as part of its complex quorum-sensing network.
Hydroxy fatty acids are found in a variety of plant and animal tissues, where they play numerous roles. nih.govhud.ac.uk In plants, they are components of cutin and suberin, which are protective biopolymers found in the cuticle and cell walls, respectively. These compounds contribute to the structural integrity and defense of the plant. researchgate.net
In mammalian systems, the presence of 3-hydroxy fatty acids is often associated with fatty acid oxidation. gerli.com While cis-3-Hydroxydodec-9-enoic acid itself is not a major storage fatty acid, its detection can be indicative of specific metabolic pathways or pathological conditions related to fatty acid metabolism.
In addition to its free acid form, cis-3-Hydroxydodec-9-enoic acid can be found conjugated to other molecules. A notable example is (9Z)-3-hydroxydodecenoylcarnitine. Carnitine conjugates of fatty acids are essential for their transport across the inner mitochondrial membrane for subsequent β-oxidation. Therefore, the detection of (9Z)-3-hydroxydodecenoylcarnitine in biological samples, such as human plasma, provides further evidence of the role of its parent fatty acid in metabolic processes. This conjugate is considered a biomarker for certain inborn errors of metabolism affecting fatty acid oxidation.
Ecological and Environmental Contexts of Hydroxy Fatty Acids
The presence and distribution of hydroxy fatty acids in the environment provide valuable ecological information. nih.gov As components of microbial lipids, they serve as biomarkers to identify and quantify microbial populations in soil, water, and air. gerli.com The degradation of plant-derived hydroxy fatty acids in soil, for instance, can offer insights into carbon cycling and microbial community activity.
Hydroxy unsaturated fatty acids can also possess antifungal properties. researchgate.net This suggests a role in microbial interactions and defense mechanisms within ecosystems. researchgate.net The study of these compounds helps in understanding the complex chemical communication and competition among microorganisms in their natural habitats. The biodegradability of fatty acids and their derivatives makes them an environmentally friendlier alternative to some synthetic chemicals. researchgate.net
Biosynthesis and Metabolic Pathways of Cis 3 Hydroxydodec 9 Enoc Acid
Enzymatic Pathways for 3-Hydroxylation of Fatty Acids
The introduction of a hydroxyl group at the C-3 (or beta) position of a fatty acid is a key step in several metabolic routes, most notably the beta-oxidation pathway. Other enzyme systems, such as cytochrome P450 monooxygenases and fatty acid hydratases, also contribute to the vast array of hydroxylated fatty acids found in nature, though their roles in direct 3-hydroxylation differ.
Role of Peroxisomal Acyl-CoA Oxidase and Hydration Mechanisms in 3-Hydroxydodecanoic Acid Formation
The formation of 3-hydroxy fatty acids is intrinsically linked to the catabolic process of beta-oxidation, which occurs in both mitochondria and peroxisomes. In this pathway, fatty acids are broken down to produce acetyl-CoA. The second step of this four-reaction cycle is a hydration reaction catalyzed by enoyl-CoA hydratase, which adds a water molecule across a trans-double bond, resulting in the formation of a 3-hydroxyacyl-CoA intermediate. wikipedia.orgaocs.org
Specifically, the saturated analogue, 3-hydroxydodecanoic acid, is a known intermediate in the beta-oxidation of dodecanoic acid (lauric acid). hmdb.ca In peroxisomes, the initial and rate-limiting step of beta-oxidation for straight-chain fatty acids is catalyzed by acyl-CoA oxidase (ACOX1). ebi.ac.uk Following this desaturation step, the hydration to form the 3-hydroxy intermediate proceeds. Peroxisomal beta-oxidation not only serves a catabolic role but also has anabolic functions, supplying acetyl-CoA for the biosynthesis of other essential lipids, such as phospholipids (B1166683). youtube.com
Involvement of Cytochrome P450 Monooxygenases in Hydroxy Fatty Acid Biosynthesis
Cytochrome P450 monooxygenases (CYPs or P450s) are a diverse superfamily of heme-containing enzymes that catalyze a wide range of oxidative reactions, including the hydroxylation of fatty acids. nih.govyoutube.com These enzymes are critical in metabolizing fatty acids to produce signaling molecules or prepare them for further degradation. nih.gov
Mechanisms of Fatty Acid Hydratases in Double Bond Hydroxylation
Fatty acid hydratases (FAHs) are a class of enzymes that catalyze the regio- and stereospecific addition of water to the double bonds of unsaturated fatty acids. hmdb.ca This reaction is a direct method for producing hydroxy fatty acids from unsaturated precursors.
These enzymes, found in various microorganisms, typically require a free carboxylic acid group and a cis-configuration of the double bond. nih.gov A well-studied example is oleate (B1233923) hydratase, which converts oleic acid (a C18:1 fatty acid with a cis-Δ9 double bond) into (R)-10-hydroxystearic acid. wikipedia.org The mechanism involves the activation of a water molecule, which then attacks the double bond. nih.gov While this pathway is a primary source of various hydroxy fatty acids, it hydroxylates the carbon atoms of the double bond itself (e.g., C-9 and C-10). Therefore, it would not directly produce a 3-hydroxy fatty acid from a precursor like dodec-9-enoic acid; instead, it would likely produce a 9- or 10-hydroxy derivative.
Precursor Substrates and Biosynthetic Intermediates
The biosynthesis of cis-3-Hydroxydodec-9-enoic acid logically begins with its corresponding unsaturated C12 precursor, (Z)-dodec-9-enoic acid , also known as lauroleic acid . This medium-chain fatty acid occurs naturally as a glycerol (B35011) ester in animal fats, such as those found in milk and butter, and has also been identified in certain microorganisms and plants. nih.govyoutube.com
The most plausible pathway for the formation of cis-3-Hydroxydodec-9-enoic acid is through the initial steps of the beta-oxidation of lauroleic acid. The process would involve the following intermediates:
Lauroleic acid (cis-dodec-9-enoic acid) is activated to its coenzyme A thioester, forming cis-dodec-9-enoyl-CoA .
This molecule then undergoes one cycle of beta-oxidation, yielding one molecule of acetyl-CoA and shortening the chain to a C10 acyl-CoA, cis-dodec-7-enoyl-CoA .
A second cycle of beta-oxidation would produce cis-dodec-5-enoyl-CoA .
A third cycle of beta-oxidation would result in cis-dodec-3-enoyl-CoA .
At this stage, the standard beta-oxidation enzyme, acyl-CoA dehydrogenase, cannot act on this intermediate. An auxiliary enzyme, enoyl-CoA isomerase , is required to shift the cis-Δ3 double bond to a trans-Δ2 double bond, forming trans-dodec-2-enoyl-CoA . wikipedia.org
This trans-intermediate is a substrate for enoyl-CoA hydratase , which catalyzes the addition of water to yield 3-hydroxydodecanoyl-CoA , which retains the original double bond at the C-9 position.
Finally, hydrolysis of the CoA thioester would release the free fatty acid, cis-3-Hydroxydodec-9-enoic acid .
Stereospecificity and Regioselectivity in Biosynthetic Routes
Enzymatic reactions in lipid metabolism are characterized by high degrees of selectivity, ensuring the production of specific isomers.
Regioselectivity : The formation of a 3-hydroxy fatty acid via beta-oxidation is inherently regioselective, as the hydration step catalyzed by enoyl-CoA hydratase specifically targets the C-2 and C-3 positions of the trans-2-enoyl-CoA intermediate. aocs.org In contrast, P450 monooxygenases typically exhibit ω- or (ω-1)-regioselectivity, while fatty acid hydratases act directly on the double bond, leading to hydroxylation at other positions (e.g., C-9 or C-10). hmdb.caresearchgate.net
Stereospecificity : The enzymes of beta-oxidation are also highly stereospecific. The enoyl-CoA hydratase involved in the standard mitochondrial and peroxisomal degradation pathways stereospecifically produces the L- (or S-) enantiomer of the 3-hydroxyacyl-CoA intermediate. nih.gov However, some bacteria possess R-specific enoyl-CoA hydratases (R-ECH), which produce the D- (or R-) enantiomer . These are often involved in biosynthetic pathways, such as the production of polyhydroxyalkanoates (PHAs) or rhamnolipid biosurfactants. nih.gov Therefore, the stereochemistry of the hydroxyl group at the C-3 position of cis-3-Hydroxydodec-9-enoic acid would depend on the specific hydratase involved in its formation.
Integration within Broader Lipid Metabolic Networks
The biosynthesis of cis-3-Hydroxydodec-9-enoic acid is directly integrated with central lipid catabolism. As an intermediate of the beta-oxidation of an unsaturated fatty acid, its formation is tied to the cell's energy status and the flux of fatty acids being processed for energy production. wikipedia.org
The pathway intersects with both saturated and unsaturated fatty acid metabolism. The processing of the cis-Δ9 double bond requires auxiliary enzymes that are also essential for the breakdown of common dietary unsaturated fatty acids like oleic and linoleic acid. aocs.org Furthermore, 3-hydroxy fatty acid intermediates can be diverted from beta-oxidation to serve as precursors for other molecules. For instance, in some bacteria, 3-hydroxy fatty acids are key building blocks for the synthesis of rhamnolipids and PHAs. nih.gov
The regulation of genes involved in fatty acid oxidation, including the enzymes that would produce cis-3-Hydroxydodec-9-enoic acid, is influenced by dietary factors and metabolic signals. Unsaturated fatty acids can act as signaling molecules themselves, modulating the expression of genes involved in both fatty acid synthesis and oxidation. researchgate.net
Interactive Data Tables
Table 1: Key Enzymes in Hydroxy Fatty Acid Biosynthesis
| Enzyme Class | Specific Enzyme Example | Typical Reaction | Regioselectivity | Stereospecificity |
|---|---|---|---|---|
| Hydratase | Enoyl-CoA Hydratase | Hydration of trans-2-enoyl-CoA | C-3 Position | Produces L-3-hydroxyacyl-CoA |
| Hydratase | Oleate Hydratase | Hydration of cis-Δ9 double bond | C-10 Position | Produces (R)-10-hydroxy fatty acid |
| Monooxygenase | Cytochrome P450 (CYP4A) | Hydroxylation of fatty acids | Terminal (ω) position | Variable |
| Oxidase | Acyl-CoA Oxidase (ACOX1) | Dehydrogenation of Acyl-CoA | C-2 and C-3 positions | N/A (forms double bond) |
Table 2: Biosynthetic Pathway Profile for cis-3-Hydroxydodec-9-enoic Acid
| Step | Precursor/Intermediate | Key Enzyme | Product | Pathway |
|---|---|---|---|---|
| 1 | Lauroleic Acid | Acyl-CoA Synthetase | Lauroleoyl-CoA | Fatty Acid Activation |
| 2 | Lauroleoyl-CoA | Acyl-CoA Dehydrogenase | trans-2,cis-9-dodecadienoyl-CoA | Beta-Oxidation (Cycle 1) |
| 3 | ... | ... | cis-3-dodecenoyl-CoA | Beta-Oxidation (Cycle 3) |
| 4 | cis-3-dodecenoyl-CoA | Enoyl-CoA Isomerase | trans-2,cis-9-dodecadienoyl-CoA | Unsaturated FA Oxidation |
| 5 | trans-2,cis-9-dodecadienoyl-CoA | Enoyl-CoA Hydratase | L-3-hydroxy-cis-9-dodecenoyl-CoA | Beta-Oxidation (Hydration) |
| 6 | L-3-hydroxy-cis-9-dodecenoyl-CoA | Thioesterase | cis-3-Hydroxydodec-9-enoic acid | Final Hydrolysis |
Linkage to Fatty Acid Synthesis and Beta-Oxidation
The biosynthesis of 3-hydroxy fatty acids, including cis-3-Hydroxydodec-9-enoic acid, is intrinsically linked to the central metabolic pathways of fatty acid synthesis (FAS) and beta-oxidation. These pathways involve the sequential addition or removal of two-carbon units from a fatty acid chain, and 3-hydroxyacyl thioesters are key intermediates in both processes.
In the context of fatty acid degradation, the beta-oxidation cycle is a multistep process that breaks down fatty acids to produce energy. aocs.org This process involves a sequence of four core enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolysis. aocs.org During the second step of this cycle, an enoyl-CoA hydratase catalyzes the hydration of a trans-2-enoyl-CoA to form an L-3-hydroxyacyl-CoA (also known as (S)-3-hydroxyacyl-CoA). aocs.orgnih.govnih.gov This intermediate is then oxidized by hydroxyacyl-CoA dehydrogenase. aocs.org Therefore, 3-hydroxy fatty acids are standard intermediates in the catabolism of fatty acids. For an unsaturated fatty acid like dodec-9-enoic acid, auxiliary enzymes such as enoyl-CoA isomerase are required to handle the cis-double bond before it can be fully degraded via the beta-oxidation pathway. aocs.orgnih.gov
Conversely, during de novo fatty acid synthesis (FASII pathway), the intermediate (R)-3-hydroxyacyl-ACP is formed. nih.gov This molecule serves as a precursor for further elongation of the fatty acid chain. In some bacteria, such as Pseudomonas aeruginosa, intermediates from the FASII pathway are diverted for the synthesis of other biomolecules. nih.gov Specifically, the enzyme PhaG can convert (R)-3-hydroxyacyl-ACP from fatty acid synthesis into (R)-3-hydroxyacyl-CoA, which can then serve as a substrate for other biosynthetic pathways. nih.gov This highlights a direct link where intermediates of de novo fatty acid synthesis can be channeled towards the production of 3-hydroxy fatty acids.
Table 1: Key Enzymes in Beta-Oxidation
| Enzyme | Function | Intermediate Formed |
|---|---|---|
| Acyl-CoA Dehydrogenase | Introduces a double bond between C2 and C3. | trans-Δ2-Enoyl-CoA |
| Enoyl-CoA Hydratase | Adds a water molecule across the double bond. | L-3-Hydroxyacyl-CoA |
| Hydroxyacyl-CoA Dehydrogenase | Oxidizes the hydroxyl group at C3. | 3-Ketoacyl-CoA |
Formation of Fatty Acyl Esters of Hydroxy Fatty Acids (FAHFAs) and Related Lipid Families
cis-3-Hydroxydodec-9-enoic acid can serve as a precursor for the synthesis of more complex lipids, notably certain families of Fatty Acyl Esters of Hydroxy Fatty Acids (FAHFAs). FAHFAs are a diverse class of lipids with various biological functions. nih.govresearchgate.netnih.gov One particular subfamily, the ornithine-FAHFAs, are bacterial lipids that are synthesized using short-chain 3-hydroxy fatty acids as a structural backbone. nih.govresearchgate.netnih.gov
The biosynthesis of ornithine-FAHFAs involves the acylation of a 3-hydroxy fatty acid. nih.govresearchgate.net Subsequently, the amino acid ornithine is added to the free carboxyl group of the hydroxy fatty acid component, creating the characteristic structure of this lipid family. nih.govresearchgate.net While many FAHFA families involve the acylation of medium or very-long-chain hydroxy fatty acids, the ornithine lipids specifically utilize short-chain 3-hydroxy fatty acids. nih.govresearchgate.netnih.gov This pathway represents a significant metabolic fate for compounds like cis-3-Hydroxydodec-9-enoic acid in certain bacteria, incorporating them into larger, functional lipid molecules.
Molecular and Cellular Biological Functions of Cis 3 Hydroxydodec 9 Enoc Acid
Role in Cellular Signaling Pathways
cis-3-Hydroxydodec-9-enoic acid and structurally similar hydroxy fatty acids are recognized as signaling molecules that can modulate the activity of specific cellular receptors, thereby influencing downstream signaling cascades.
Interaction with Free Fatty Acid Receptors (e.g., GPR84, FFA1, FFA4)
Research has identified G protein-coupled receptor 84 (GPR84) as a key receptor for medium-chain fatty acids (MCFAs), particularly those with a hydroxyl group. nih.gov Studies have shown that MCFAs with a hydroxyl group at the 2- or 3-position are more effective at activating GPR84 than their non-hydroxylated counterparts. nih.gov This activation leads to various cellular responses, including chemotaxis and the production of inflammatory cytokines. nih.gov GPR84 is highly expressed in immune cells like monocytes, macrophages, and neutrophils, and its activation is associated with proinflammatory responses. nih.govnih.govnih.gov
While the focus of much research has been on GPR84, other free fatty acid receptors like FFA1 (GPR40) and FFA4 (GPR120) are also known to be activated by various fatty acids and play roles in metabolism and inflammation. mdpi.comaston.ac.uk However, the specific interactions of cis-3-hydroxydodec-9-enoic acid with FFA1 and FFA4 are less characterized compared to its effects on GPR84.
Modulation of Receptor Activity by Hydroxyl Group Position
The position of the hydroxyl group on the fatty acid chain is a critical determinant of its ability to activate GPR84. nih.gov Studies comparing different hydroxy-MCFAs have demonstrated that those with the hydroxyl group at the 2- or 3-position are potent activators of this receptor. nih.gov The presence and location of this polar hydroxyl group, in conjunction with the hydrophobic carbon tail, are crucial for the ligand's recognition and binding to the receptor, initiating a conformational change that triggers downstream signaling. researchgate.net This specificity highlights the sophisticated molecular recognition mechanisms that govern cellular responses to fatty acid signaling molecules.
Contributions to Lipid Metabolism and Structure
Beyond its role in cell signaling, cis-3-hydroxydodec-9-enoic acid and similar fatty acids are integral components of more complex lipids and contribute to the structural integrity and dynamics of cellular membranes.
Components of Complex Lipids (e.g., Lipopolysaccharides, Sphingolipids)
Hydroxy fatty acids are fundamental building blocks of lipopolysaccharides (LPS), which are major components of the outer membrane of Gram-negative bacteria. mdpi.comnih.gov Specifically, 3-hydroxy fatty acids are incorporated into the Lipid A moiety of LPS, which anchors the LPS molecule in the bacterial outer membrane. mdpi.com The biosynthesis of LPS is a complex process, and the incorporation of these hydroxylated fatty acids is essential for the structural integrity and function of the bacterial outer envelope. mdpi.com
In the realm of eukaryotic cells, hydroxylated fatty acids are also found in sphingolipids. researchgate.net The synthesis of ceramides, the backbone of sphingolipids, can involve the incorporation of fatty acids with a hydroxyl group at the alpha-position. nih.gov The presence of these hydroxyl groups can influence the properties and functions of the resulting sphingolipids, affecting processes such as their transport and the subsequent synthesis of more complex glycosphingolipids. nih.gov
Involvement in Membrane Structure and Dynamics
The physical properties of fatty acids, including their chain length, degree of unsaturation, and the presence of functional groups like hydroxyls, significantly influence the characteristics of the membranes they inhabit. nih.govresearchgate.net The cis double bond in cis-3-hydroxydodec-9-enoic acid introduces a kink in the acyl chain, which disrupts tight packing of lipids and increases membrane fluidity. researchgate.net The hydroxyl group adds a polar region to the otherwise nonpolar fatty acid tail, which can affect interactions with other lipids and membrane proteins, further influencing membrane organization and dynamics.
Roles in Host-Microbe Interactions
The presence of cis-3-hydroxydodec-9-enoic acid and other bacterial-derived fatty acids can have significant implications for the complex interplay between microbes and their hosts. nih.govnih.gov As components of the bacterial cell envelope, these molecules are at the forefront of the host-microbe interface. For instance, the Lipid A component of LPS, which contains 3-hydroxy fatty acids, is a potent activator of the host's innate immune system. mdpi.com This interaction can trigger inflammatory responses that are crucial for controlling bacterial infections but can also lead to pathological conditions if dysregulated. The specific structure of the fatty acid chains within Lipid A can modulate the intensity of this immune response.
Furthermore, fatty acids produced by the microbiome can act as signaling molecules that influence host physiology. nih.gov These interactions are a critical aspect of the symbiotic relationship between a host and its resident microbial communities, with implications for health and disease.
Participation in Plant Defense and Stress Responses
cis-3-Hydroxydodec-9-enoic acid is a key signaling molecule within the complex network of plant defense mechanisms, particularly in response to pathogen attack. This lipid molecule is a critical component of a signaling cascade that leads to the establishment of systemic acquired resistance (SAR), a long-lasting, broad-spectrum immunity that protects the entire plant from secondary infections.
Recent research has elucidated the role of cis-3-Hydroxydodec-9-enoic acid as a precursor to azelaic acid, a dicarboxylic acid that acts as a potent priming agent for plant defense responses. The biosynthesis of cis-3-Hydroxydodec-9-enoic acid is initiated in the chloroplasts from the C18 fatty acid, linolenic acid. Following its synthesis, it is believed to be transported from the site of initial infection to distal parts of the plant, where it is converted to azelaic acid, thereby activating systemic immunity.
Studies involving the model plant Arabidopsis thaliana and the bacterial pathogen Pseudomonas syringae have been instrumental in uncovering this pathway. Upon infection, a notable increase in the levels of lipid-derived signaling molecules is observed. While direct quantification of cis-3-Hydroxydodec-9-enoic acid during infection is technically challenging and not widely reported, the accumulation of its downstream product, azelaic acid, serves as a reliable indicator of the activation of this defense pathway.
Detailed Research Findings
Research has demonstrated that the accumulation of azelaic acid, derived from cis-3-Hydroxydodec-9-enoic acid, is a hallmark of the plant's response to avirulent pathogens. In one study, the levels of azelaic acid and the related dicarboxylic acid, pimelic acid, were quantified in Arabidopsis thaliana leaves 24 hours after infiltration with an avirulent strain of Pseudomonas syringae compared to a mock infiltration control. The results showed a significant increase in both compounds, underscoring the importance of this lipid-derived pathway in the plant's defense response.
The following table summarizes the findings from a study on the pathogen-induced increase of azelaic acid and pimelic acid in Arabidopsis thaliana.
| Compound | Treatment Condition | Mean Level (nmol/g dry weight) | Standard Deviation |
| Azelaic Acid | Mock Infiltration (Control) | 5.8 | 1.2 |
| Azelaic Acid | P. syringae (avirulent) | 35.4 | 8.5 |
| Pimelic Acid | Mock Infiltration (Control) | 10.2 | 2.1 |
| Pimelic Acid | P. syringae (avirulent) | 55.7 | 11.3 |
This substantial increase in azelaic acid levels in pathogen-treated leaves highlights the critical role of its precursor, cis-3-Hydroxydodec-9-enoic acid, in initiating a robust defense response. The activation of this pathway is a clear indication of the plant's ability to recognize a potential threat and mobilize its systemic defenses to protect against further pathogen ingress. The mobilization of these lipid-derived signals is a fundamental aspect of plant immunity, allowing for communication between different parts of the plant and the establishment of a primed state of defense.
Analytical Methodologies for Research and Structural Elucidation
Chromatographic Techniques for Separation and Quantification
Chromatography is fundamental to the analysis of cis-3-Hydroxydodec-9-enoic acid, providing the necessary separation from other lipid species that could interfere with detection and measurement.
Gas Chromatography (GC) is a powerful and extensively used tool for profiling fatty acids, offering high-resolution separation with excellent sensitivity. rsc.org For the analysis of hydroxy fatty acids like cis-3-Hydroxydodec-9-enoic acid, derivatization is a mandatory prerequisite to increase volatility. rsc.org The carboxylic acid group is commonly converted into a fatty acid methyl ester (FAME), and the hydroxyl group is converted into a trimethylsilyl (B98337) (TMS) ether. rsc.orgacs.org This dual derivatization significantly improves chromatographic behavior and detection sensitivity. acs.org Separations are typically performed on fused silica (B1680970) capillary columns, such as a DB-5 or CP-Sil 88, using a programmed temperature gradient to elute compounds based on their volatility and interaction with the stationary phase. acs.orgnih.gov
High-Performance Liquid Chromatography (HPLC) is another vital technique, particularly advantageous because it often operates at ambient temperatures, minimizing the risk of degradation for sensitive compounds. aocs.org Reversed-phase HPLC, using octadecylsilyl (ODS or C18) stationary phases, is most common. aocs.org This method separates fatty acids based on both chain length and degree of unsaturation. aocs.org A typical mobile phase consists of a gradient of acetonitrile (B52724) and water. aocs.orgdtic.mil A significant benefit of HPLC is its ability to analyze underivatized fatty acids, although derivatization can be used to enhance detection by specific detectors. dtic.mil Furthermore, Ultra-Performance Liquid Chromatography (UPLC), a higher-resolution version of HPLC, coupled with mass spectrometry (UPLC-MS/MS), provides an exceptionally powerful approach for rapidly identifying constituents in complex extracts. nih.gov
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and partitioning between a gaseous mobile phase and a liquid stationary phase. rsc.org | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. aocs.org |
| Derivatization | Mandatory for HFAs (e.g., FAME-TMS derivatives) to increase volatility. rsc.orgacs.org | Often not required, allowing analysis of native compounds. Can be used to enhance detection. aocs.org |
| Typical Column | Fused silica capillary column (e.g., DB-5MS, CP-Sil 88). acs.orgnih.gov | Reversed-phase C18 (ODS) column. aocs.org |
| Mobile Phase | Inert carrier gas (e.g., Helium). acs.org | Gradient mixture of solvents (e.g., Acetonitrile/Water). aocs.org |
| Advantages | High resolution, stable retention times, robust quantification with FID. acs.org | Ambient temperature operation, suitable for heat-sensitive compounds, direct interface with MS. aocs.orgnih.gov |
| Coupling | Commonly coupled with Mass Spectrometry (GC-MS). nih.gov | Commonly coupled with Mass Spectrometry (LC-MS). nih.gov |
Effective sample preparation is critical for the accurate analysis of cis-3-Hydroxydodec-9-enoic acid, ensuring its quantitative extraction from the sample matrix and removal of interfering substances. The procedure generally involves lipid extraction followed by purification. nih.gov
Standard protocols for total lipid extraction, such as the Bligh and Dyer or Folch methods, are widely employed. rsc.orgnih.gov These methods use a mixture of chloroform (B151607) and methanol (B129727) to efficiently extract a broad spectrum of lipids, including HFAs, from tissues or fluids. rsc.orgcreative-proteomics.com For samples where the HFA is bound within larger lipid structures (e.g., triglycerides or phospholipids), a saponification step using a base is performed to release the free hydroxy fatty acid. rsc.org
Following extraction, Solid Phase Extraction (SPE) is a common and effective technique for purifying and concentrating HFAs. rsc.orgnih.gov For instance, a silica-based SPE cartridge can be used where neutral lipids are washed away with non-polar solvents like hexane, and the more polar FAHFAs or HFAs are subsequently eluted with a more polar solvent such as ethyl acetate. nih.gov This cleanup step is crucial for reducing matrix effects and improving the sensitivity of subsequent chromatographic and spectrometric analyses. rsc.org
Spectrometric Methods for Identification and Characterization
While chromatography separates the components of a mixture, spectrometry provides the detailed structural information needed to definitively identify cis-3-Hydroxydodec-9-enoic acid.
Mass Spectrometry (MS), particularly when hyphenated with Gas Chromatography (GC-MS), is the cornerstone for the identification of hydroxy fatty acids. rsc.orgnih.gov In GC-MS analysis using Electron Impact (EI) ionization, the derivatized HFA (as a FAME-TMS ether) undergoes predictable fragmentation. rsc.org The key fragmentation event is the α-cleavage on either side of the carbon atom bearing the trimethylsilyloxy (-OTMS) group. rsc.orgresearchgate.net The resulting fragment ions are diagnostic and allow for the unambiguous determination of the hydroxyl group's original position along the fatty acid chain. rsc.orgacs.org For cis-3-Hydroxydodec-9-enoic acid, this technique would confirm the hydroxyl group at the C-3 position.
Tandem mass spectrometry (MS/MS) provides even greater specificity and is used for both structural confirmation and quantification, especially in complex mixtures. nih.govnih.gov In LC-MS/MS, a specific precursor ion is selected and fragmented to produce characteristic product ions, a process known as multiple reaction monitoring (MRM), which enhances sensitivity and reduces background noise. acs.org
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of fatty acids, providing definitive information about the carbon skeleton and the stereochemistry of functional groups. aocs.org For cis-3-Hydroxydodec-9-enoic acid, both ¹H and ¹³C NMR are crucial.
¹H-NMR spectroscopy can confirm the position of the hydroxyl group through the chemical shift and splitting pattern of the proton on the hydroxyl-bearing carbon (-CHOH-). aocs.org It is also the primary method for determining the geometry of the double bond. The coupling constant (J-value) between the two olefinic protons of the C-9 double bond can distinguish between a cis (~10-12 Hz) and a trans (~14-16 Hz) configuration. nih.govmagritek.com
¹³C-NMR provides complementary information, with the chemical shifts of the carbons involved in the double bond and the carbon bearing the hydroxyl group being highly indicative of their position and chemical environment. aocs.org Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to map the connectivity of protons and carbons, confirming the entire structure of the molecule. magritek.comresearchgate.net
| Technique | Information Provided for cis-3-Hydroxydodec-9-enoic acid |
| GC-MS (EI) | Confirms molecular weight (from molecular ion of derivative) and position of the hydroxyl group at C-3 via characteristic α-cleavage fragmentation. rsc.orgresearchgate.net |
| LC-MS/MS | Allows for highly sensitive and specific quantification in complex matrices; fragmentation patterns confirm the identity of the HFA. nih.govnih.gov |
| ¹H-NMR | Determines the cis geometry of the C-9 double bond via proton coupling constants. Confirms the position of the -CHOH- group. aocs.orgnih.gov |
| ¹³C-NMR | Confirms the carbon skeleton and the position of the hydroxyl and vinyl functional groups through characteristic chemical shifts. aocs.org |
| 2D-NMR (COSY, HSQC) | Unambiguously establishes the entire molecular structure by mapping proton-proton and proton-carbon correlations. magritek.comresearchgate.net |
Advanced Techniques for Metabolomics and Lipidomics of Hydroxy Fatty Acids
The study of cis-3-Hydroxydodec-9-enoic acid within a broader biological context falls under the fields of metabolomics and lipidomics. mdpi.com These disciplines aim to comprehensively identify and quantify large numbers of metabolites or lipids in a biological sample. nih.govmdpi.com Advanced MS-based techniques are central to this research.
Shotgun lipidomics is a powerful approach that involves the direct infusion of a total lipid extract into a high-resolution mass spectrometer. nih.gov Through systematic MS/MS scans, it can identify and quantify numerous lipid species, including HFAs and their esters (FAHFAs), without prior chromatographic separation. nih.govuthscsa.edu This method offers high throughput for global lipid profiling.
LC-MS-based lipidomics workflows are also widely used, combining the separation power of UPLC with the sensitivity and specificity of high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap). nih.govresearchgate.net This approach is particularly effective for resolving isomeric species. nih.gov To enhance sensitivity for low-abundance species like many HFAs, chemical isotope labeling can be employed. acs.orgnih.gov In this strategy, the sample is derivatized with a labeling reagent, while standards are labeled with an isotopic version of the same reagent, improving the accuracy of quantification. acs.orgnih.gov These advanced methods are crucial for discovering novel HFAs and understanding their roles in health and disease. mdpi.comuthscsa.edu
Future Research Directions and Unexplored Avenues
Elucidating Undiscovered Biosynthetic Enzymes and Pathways for cis-3-Hydroxydodec-9-enoic Acid
The complete biosynthetic pathway of cis-3-Hydroxydodec-9-enoic acid remains an area of active investigation. While the general principles of fatty acid synthesis provide a framework, the specific enzymes responsible for the introduction of the hydroxyl group at the 3-position and the cis double bond at the 9-position of a C12 acyl chain are yet to be definitively identified in many producing organisms.
One proposed avenue for the formation of the 3-hydroxy group is through the diversion of intermediates from the fatty acid biosynthesis or β-oxidation pathways. In Pseudomonas putida, it has been observed that 3-hydroxyacyl-acyl carrier protein (ACP) intermediates from the de novo fatty acid synthesis pathway can be channeled into the production of polyhydroxyalkanoates (PHAs). oup.com This suggests a potential branch point where a specific hydrolase or thioesterase could release a 3-hydroxy fatty acid intermediate.
The formation of the cis-Δ9 double bond is likely catalyzed by a specific fatty acid desaturase. Bacteria possess a variety of desaturases that introduce double bonds at specific positions in fatty acyl chains. For instance, Δ9-fatty acid desaturases are known to be key enzymes in the synthesis of unsaturated fatty acids. consensus.appscialert.net The identification and characterization of a desaturase with a preference for a C12 substrate and the capability to introduce a cis double bond at the Δ9 position is a critical next step.
Future research will likely focus on genome mining of producing organisms, such as Pseudomonas aeruginosa, to identify candidate genes encoding for potential hydroxylases, dehydratases, and desaturases. Heterologous expression and enzymatic assays will be crucial to confirm the function of these candidate enzymes and to reconstitute the complete biosynthetic pathway in a heterologous host.
Table 1: Potential Key Enzymes in the Biosynthesis of cis-3-Hydroxydodec-9-enoic Acid
| Enzyme Class | Potential Role | Known Examples in Related Pathways |
| β-Ketoacyl-ACP Synthase (KAS) | Chain elongation to C12 | FabY in Pseudomonas aeruginosa asm.org |
| β-Ketoacyl-ACP Reductase | Reduction of the β-keto group | FabG |
| 3-Hydroxyacyl-ACP Dehydratase | Dehydration to form a trans-2-enoyl-ACP | FabA/FabZ in Pseudomonas aeruginosa rcsb.org |
| Enoyl-ACP Reductase | Reduction of the double bond | FabI |
| Specific Hydrolase/Thioesterase | Release of the 3-hydroxy intermediate | To be identified |
| Δ9-Fatty Acid Desaturase | Introduction of the cis-9 double bond | To be identified |
Advanced Synthetic Strategies for Stereoselective Production of cis-3-Hydroxydodec-9-enoic Acid
The development of efficient and stereoselective synthetic routes to produce cis-3-Hydroxydodec-9-enoic acid is essential for advancing its biological study. While general methods for the synthesis of hydroxy and unsaturated fatty acids exist, a tailored and high-yielding strategy for this specific molecule is an ongoing challenge. mdpi.comnih.gov
Chemoenzymatic approaches offer a promising avenue. These methods combine the selectivity of enzymatic reactions with the versatility of chemical synthesis. For instance, lipases can be employed for the stereoselective acylation or hydrolysis of racemic mixtures to resolve the desired enantiomer of the 3-hydroxy group.
Organocatalysis is another powerful tool for asymmetric synthesis. Chiral catalysts can be used to control the stereochemistry of key bond-forming reactions, such as the introduction of the hydroxyl group. Furthermore, modern catalytic methods for the stereoselective formation of cis double bonds, such as Lindlar catalyst-mediated hydrogenation of alkynes, can be incorporated into the synthetic strategy. mdpi.com
Future efforts will likely focus on developing a convergent synthetic route that allows for the late-stage introduction of both the hydroxyl group and the cis double bond with high stereocontrol. This would not only provide access to the natural product but also enable the synthesis of analogs for structure-activity relationship studies.
Comprehensive Mapping of Metabolic Fates and Derivatizations of cis-3-Hydroxydodec-9-enoic Acid
The metabolic fate of cis-3-Hydroxydodec-9-enoic acid within the producing organism and in its environment is largely unknown. Understanding how this signaling molecule is degraded or modified is crucial for comprehending the dynamics of its signaling activity.
It is plausible that cis-3-Hydroxydodec-9-enoic acid can be re-incorporated into fatty acid metabolism through the β-oxidation pathway. creative-proteomics.com The enzymes of this pathway could potentially act on this molecule, leading to its degradation and the generation of acetyl-CoA.
Furthermore, the hydroxyl and carboxyl groups of cis-3-Hydroxydodec-9-enoic acid provide reactive handles for derivatization. It could be incorporated into more complex lipids, such as phospholipids (B1166683) or glycolipids, which could alter its localization and function. nih.gov Additionally, it could undergo further enzymatic modifications, such as epoxidation of the double bond or conjugation with other molecules.
Future research will require the use of labeled isotopes of cis-3-Hydroxydodec-9-enoic acid to trace its metabolic journey in bacterial cultures and in co-culture with host cells. Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), will be instrumental in identifying and quantifying its metabolites and derivatives. nih.govnih.govresearchgate.net
Deeper Investigation into Molecular Mechanisms of Biological Functions
A primary area of future research is to unravel the precise molecular mechanisms through which cis-3-Hydroxydodec-9-enoic acid exerts its biological functions, particularly its role in quorum sensing in Pseudomonas aeruginosa. While it is known to influence the expression of virulence factors, the direct molecular targets remain to be fully elucidated.
It is hypothesized that cis-3-Hydroxydodec-9-enoic acid may interact directly with the transcriptional regulators of the quorum-sensing systems, such as LasR and RhlR. mdpi.com These proteins are receptors for the canonical N-acyl-homoserine lactone (AHL) signaling molecules. cis-3-Hydroxydodec-9-enoic acid could act as an agonist or antagonist, either mimicking the natural AHLs or competing with them for binding to the receptors.
Investigating the binding affinity and kinetics of cis-3-Hydroxydodec-9-enoic acid to LasR and RhlR through techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) will be critical. Structural studies, such as X-ray crystallography or cryo-electron microscopy, of the receptor-ligand complexes could provide atomic-level insights into the mode of interaction.
Furthermore, transcriptomic and proteomic analyses of bacteria exposed to cis-3-Hydroxydodec-9-enoic acid will help to identify the full spectrum of genes and proteins that are regulated by this signaling molecule. This will provide a more complete picture of its impact on bacterial physiology and virulence. usp.brnih.govmdpi.com
Application of Systems Biology and Synthetic Biology Approaches to Study cis-3-Hydroxydodec-9-enoic Acid Metabolism
Systems and synthetic biology offer powerful tools to investigate and engineer the metabolism of cis-3-Hydroxydodec-9-enoic acid. frontiersin.orgnih.govnih.govresearchgate.net Systems biology approaches, such as genome-scale metabolic modeling, can be used to predict the metabolic fluxes leading to the synthesis of this molecule and to identify potential targets for metabolic engineering to enhance its production. nih.gov
Synthetic biology tools can be employed to construct novel genetic circuits to control the biosynthesis of cis-3-Hydroxydodec-9-enoic acid. For example, biosensors that detect the presence of this molecule could be developed to monitor its production in real-time. These biosensors could be coupled with regulatory elements to create feedback loops that control the expression of the biosynthetic genes.
Furthermore, synthetic biology enables the construction of engineered microbial communities to study the role of cis-3-Hydroxydodec-9-enoic acid in interspecies communication. oup.com By engineering different bacterial strains to produce and respond to this signal, researchers can investigate its impact on community structure and function.
Metabolic engineering of organisms like Pseudomonas putida or Escherichia coli for the heterologous production of cis-3-Hydroxydodec-9-enoic acid is a key future direction. researchgate.netfrontiersin.orgnrel.govdoaj.orgnih.gov This would not only provide a sustainable source of the compound for research but also open up possibilities for its biotechnological applications.
Q & A
Q. What strategies are effective for elucidating the compound’s mechanism of action in lipid signaling pathways?
- Methodological Answer : Combine lipidomics (LC-MS/MS profiling) with functional genomics (siRNA screens targeting lipid-metabolizing enzymes). Use isotopic tracing (¹³C-labeled compounds) to track metabolic flux. For receptor-mediated effects, employ surface plasmon resonance (SPR) to measure binding affinities .
Q. How should researchers design longitudinal studies to assess environmental persistence of cis-3-Hydroxydodec-9-enoic acid?
- Methodological Answer : Simulate environmental conditions (soil/water matrices) under controlled UV exposure, temperature, and microbial activity. Quantify degradation products via high-resolution mass spectrometry (HRMS). Apply kinetic modeling (e.g., first-order decay equations) to predict half-lives, validating models with field samples .
Methodological Best Practices
- Data Analysis : Use multivariate statistics (PCA, PLS-DA) to disentangle correlated variables in omics datasets. For dose-response studies, fit data to Hill or logistic curves to calculate EC₅₀/IC₅₀ values .
- Safety Protocols : Adhere to GHS Category 2 guidelines for skin/eye protection. Use fume hoods during synthesis and wear EN 166-certified goggles .
- Ethical Reporting : Disclose conflicts of interest (e.g., vendor partnerships) and archive raw data in FAIR-aligned repositories for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
